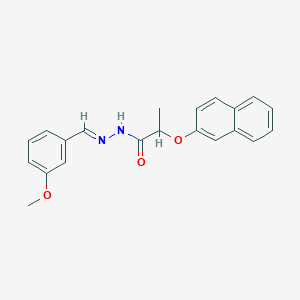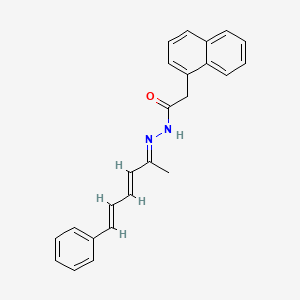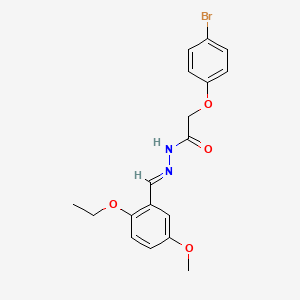
3-phenyl-N'-(2-thienylmethylene)propanohydrazide
Descripción general
Descripción
3-phenyl-N'-(2-thienylmethylene)propanohydrazide, also known as thiosemicarbazone, is a chemical compound that has been widely used in scientific research. It has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. Thiosemicarbazone has been shown to inhibit ribonucleotide reductase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the activity of various metalloenzymes, which are involved in the metabolism of metals such as iron and copper.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C. In addition, 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be modified to produce different derivatives with varying properties. It is also relatively stable and can be stored for long periods of time. However, 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone can have limitations in lab experiments, such as its potential toxicity and its ability to bind to metal ions, which can interfere with certain assays.
Direcciones Futuras
There are several future directions for the study of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone. In medicine, it could be studied further for its potential use in combination with other anti-cancer or anti-viral drugs. In agriculture, it could be investigated for its potential use as a biopesticide or herbicide. In environmental science, it could be studied further for its ability to remove heavy metals from contaminated soil or water. Additionally, new derivatives of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone could be synthesized and studied for their potential applications.
Aplicaciones Científicas De Investigación
Thiosemicarbazone has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its anti-cancer, anti-viral, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide or herbicide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated soil or water.
Propiedades
IUPAC Name |
3-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(9-8-12-5-2-1-3-6-12)16-15-11-13-7-4-10-18-13/h1-7,10-11H,8-9H2,(H,16,17)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTTWHZNAAJDCH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isobutyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3860561.png)
![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3860574.png)
![4-(4-pyridinyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3860580.png)
![(2-methyl-4-nitrophenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B3860583.png)



acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860609.png)

![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)

![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)
